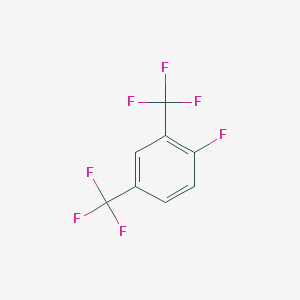

1-Fluoro-2,4-bis(trifluoromethyl)benzene

Overview

Description

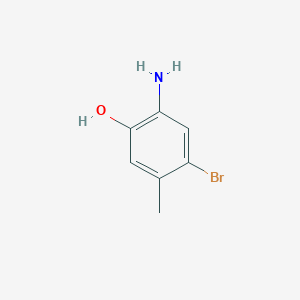

1-Fluoro-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F7 . It is used in various chemical syntheses .

Synthesis Analysis

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The synthesis involves using phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .Molecular Structure Analysis

The molecules of 1,4-Bis(trifluoromethyl)benzene exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis

The compounds show very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .Physical And Chemical Properties Analysis

The boiling point of 1-Fluoro-2,4-bis(trifluoromethyl)benzene is predicted to be 111.1±35.0 °C and its density is predicted to be 1.444±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in 1-Fluoro-2,4-bis(trifluoromethyl)benzene, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in drug molecules can exhibit numerous pharmacological activities . Therefore, 1-Fluoro-2,4-bis(trifluoromethyl)benzene could potentially be used in the synthesis of new pharmaceutical compounds.

Design and Synthesis of Emitters

1-Fluoro-2,4-bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . This application is particularly relevant in the field of optoelectronics, where TADF emitters are used in devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVISFSUGQQCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606111 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36649-94-2 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)

amine](/img/structure/B1357731.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)